5-(Piperidin-1-yl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-piperidin-1-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H14N4/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11) |
InChI Key |
PKFUFKBRKILJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Piperidin 1 Yl Pyrazin 2 Amine
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 5-(piperidin-1-yl)pyrazin-2-amine suggests a primary disconnection at the C-N bond between the pyrazine (B50134) ring and the piperidine (B6355638) nitrogen. This approach points to two key synthons: a pyrazin-2-amine cation equivalent at the 5-position and a piperidinyl anion equivalent.
In practice, this translates to a forward synthesis starting with a pyrazin-2-amine derivative activated at the 5-position with a suitable leaving group, such as a halogen (chlorine or bromine). The corresponding synthetic equivalent for the piperidinyl anion is piperidine itself, which acts as a nucleophile. Therefore, the most logical starting materials are a 5-halopyrazin-2-amine and piperidine.
Classical Synthetic Routes
Classical approaches to the synthesis of this compound predominantly rely on the principles of nucleophilic aromatic substitution (SNAr).
Amination Reactions on Pyrazine Scaffolds
The pyrazine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or halogens. The synthesis of the target compound typically begins with a halogenated pyrazin-2-amine. A common precursor, 2-amino-5-chloropyrazine, can be synthesized from 2-aminopyrazine (B29847) via chlorination using reagents like N-chlorosuccinimide (NCS). Similarly, 2-amino-5-bromopyrazine can be prepared by brominating 2-aminopyridine after an initial N-acylation protection step, followed by hydrolysis.
Introduction of the Piperidine Moiety
With a suitable 5-halopyrazin-2-amine in hand, the piperidine moiety is introduced via a nucleophilic aromatic substitution reaction. In this step, piperidine acts as the nucleophile, displacing the halide at the C-5 position of the pyrazine ring.
This reaction is typically carried out by heating the 5-halopyrazin-2-amine with an excess of piperidine. The use of a solvent is common, and the choice of solvent can influence the reaction rate and yield. The reaction generally proceeds under basic conditions, with piperidine itself often serving as the base to neutralize the hydrogen halide formed during the reaction.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Amino-5-chloropyrazine | Piperidine | N/A (neat) | 100-120 | 12-24 | Moderate |
| 2-Amino-5-bromopyrazine | Piperidine | Toluene | 110 | 8-16 | Good |
Modern Synthetic Approaches
Modern synthetic methodologies offer significant advantages over classical routes, including milder reaction conditions, higher yields, and shorter reaction times. These approaches often involve transition-metal catalysis and microwave-assisted synthesis.
Transition Metal-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide (2-amino-5-bromopyrazine) with an amine (piperidine) under relatively mild conditions.
The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst. A variety of palladium catalysts and phosphine ligands can be employed to optimize the reaction for specific substrates.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Amino-5-bromopyrazine | Piperidine | Pd2(dba)3 | Xantphos | NaOt-Bu | Toluene | 80-100 | High |
| 2-Amino-5-chloropyrazine | Piperidine | Pd(OAc)2 | RuPhos | K3PO4 | Dioxane | 100 | Good to High |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times for both classical SNAr and transition metal-catalyzed reactions. The efficient heating provided by microwaves can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.
For the synthesis of this compound, a mixture of 2-amino-5-halopyrazine and piperidine, with or without a catalyst, can be subjected to microwave irradiation for a short period to achieve the desired transformation.
| Reaction Type | Starting Material | Reagent | Conditions | Reaction Time (min) | Yield (%) |
| SNAr | 2-Amino-5-chloropyrazine | Piperidine | Microwave, 150°C | 15-30 | Good |
| Buchwald-Hartwig | 2-Amino-5-bromopyrazine | Piperidine, Pd catalyst, base | Microwave, 120°C | 5-15 | Excellent |
Flow Chemistry Applications
Continuous-flow chemistry offers a promising alternative to traditional batch processing for the synthesis of pyrazine derivatives, providing advantages such as improved heat and mass transfer, enhanced safety, and potential for automation. The synthesis of pyrazinamide derivatives, which shares a common pyrazine core, has been successfully demonstrated in continuous-flow microreactors. nih.govrsc.org
One such system utilizes an immobilized enzyme, Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the aminolysis of pyrazine esters with various amines. nih.govrsc.org In a typical setup, two separate feed streams—one containing the pyrazine ester dissolved in a solvent like tert-amyl alcohol and the other containing the amine in the same solvent—are introduced into the system via syringe pumps. rsc.org These streams converge in a Y-mixer before entering a packed-bed reactor containing the immobilized enzyme. The product is then collected downstream. rsc.org
Key parameters that are optimized in such a flow system include the solvent, substrate ratio, reaction temperature, and residence time (controlled by the flow rate). nih.gov For instance, studies on pyrazinamide synthesis found that tert-amyl alcohol was a greener and effective solvent. The reaction can be conducted at a moderate temperature of 45 °C with a short residence time of 20 minutes, achieving high yields. rsc.org
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for a Pyrazinamide Derivative nih.gov
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Batch Reactor (Shaker) | 45 | 17 h | >85% |
This table illustrates the significant reduction in reaction time achieved with continuous-flow systems compared to traditional batch methods for similar pyrazine structures.
This enzymatic continuous-flow method demonstrates a greener and more efficient pathway for producing pyrazine-based amides, a key structural component of the target molecule. nih.gov The principles can be adapted for the synthesis of this compound, likely involving the reaction of a suitable pyrazine precursor with piperidine under flow conditions.
Chemo- and Regioselectivity in Synthesis
The synthesis of polysubstituted heterocycles like this compound requires precise control over chemo- and regioselectivity. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity pertains to the specific position at which a reaction occurs on a molecule.
In the context of the target molecule, a key step is the nucleophilic aromatic substitution (SNAr) reaction, where piperidine displaces a leaving group (e.g., a halogen) on the pyrazine ring. The pyrazine ring is electron-deficient, which facilitates this type of reaction. The positions of existing substituents, such as the amino group and the leaving group, are critical in directing the regioselectivity of the incoming nucleophile (piperidine).
For example, in the synthesis of related compounds like 2,6-dichlorothieno[2,3-b]pyrazin-3-amine, subsequent reactions with nucleophiles like sodium methoxide are regioselective, with the nucleophile substituting one chlorine atom over the other. mdpi.com The inherent electronic properties of the pyrazine ring and the influence of the fused thiophene ring direct the position of the incoming alkoxy group.
Furthermore, the synthesis of piperidine derivatives themselves often involves challenges in achieving desired stereo- and regioselectivity. mdpi.com Intramolecular cyclization reactions to form the piperidine ring can proceed through different pathways (e.g., 6-endo-dig vs. 5-exo-dig), and the choice of catalyst and reaction conditions is crucial to control the outcome. mdpi.com While the target molecule uses a pre-formed piperidine, understanding the principles of selectivity is vital when designing multi-step syntheses or considering the synthesis of more complex analogues.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time.
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For nucleophilic substitution on pyrazine rings, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. researchgate.netmdpi.com Studies on related heterocyclic syntheses have shown that screening various solvents is a critical first step in optimization. researchgate.net
Catalysis: While many SNAr reactions on activated pyrazine rings proceed without a catalyst, some transformations benefit from their use. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a powerful alternative for forming C-N bonds. In one synthesis of a thieno[2,3-b]pyrazine derivative, a palladium catalyst, PdCl2(dppf)2, along with a copper(I) co-catalyst (CuI), was used to couple an amine to a halogenated pyrazine precursor. mdpi.com
Temperature and Energy Source: Reaction temperature is a critical variable. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimization process involves finding a balance that provides a reasonable reaction time with high selectivity. researchgate.net Modern energy sources like microwave irradiation and sonication have been shown to accelerate reactions and improve yields compared to conventional heating. researchgate.netmdpi.com Microwave-assisted synthesis, for example, can reduce reaction times from hours to minutes. mdpi.com
Table 2: Optimization Parameters for Nucleophilic Substitution on a Triazine Core mdpi.com
| Entry | Base | Catalyst | Solvent | Method | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | K2CO3 | None | DMF | Microwave | 2.5 | 40 |
| 2 | Na2CO3 | None | DMF | Microwave | 2.5 | 60 |
| 3 | Na2CO3 | TBAB | DMF | Microwave | 2.5 | 92 |
This table, based on the synthesis of a related triazine compound, demonstrates how systematic variation of base, catalyst, solvent, and energy source can dramatically improve product yield. TBAB (Tetrabutylammonium bromide) acts as a phase-transfer catalyst.
By carefully optimizing these conditions, chemists can develop robust and efficient synthetic routes to this compound and other valuable heterocyclic compounds.
Chemical Reactivity and Derivatization Studies of 5 Piperidin 1 Yl Pyrazin 2 Amine
Reactivity of the Pyrazine (B50134) Core
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions
Pyrazine and other similar nitrogen-containing heterocycles like pyridine (B92270) are generally deactivated towards electrophilic aromatic substitution (EAS) reactions compared to benzene. The nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. However, the presence of strong electron-donating groups, such as the amino and piperidino groups in 5-(Piperidin-1-yl)pyrazin-2-amine, can activate the ring towards EAS.
The amino group at the C-2 position and the piperidino group at the C-5 position both donate electron density into the pyrazine ring through resonance, thereby increasing its nucleophilicity. This activation is expected to direct incoming electrophiles to the positions ortho and para to the activating groups. Theoretical studies and experimental evidence from related amino-substituted aza-aromatic compounds suggest that electrophilic attack is most likely to occur at the C-3 and C-6 positions of the pyrazine ring. For instance, in similar five-membered heterocyclic systems, electrophilic substitution preferentially occurs at the position adjacent to the heteroatom if available. youtube.comyoutube.com The stability of the resulting intermediate cation (the sigma complex) is a key factor in determining the regioselectivity of the reaction. stackexchange.com
Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, which are typically challenging on unsubstituted pyrazine, may proceed under milder conditions due to the activating effects of the substituents. The precise conditions and outcomes would depend on the nature of the electrophile and the reaction conditions employed.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrazine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. youtube.com While this compound itself does not possess an obvious leaving group on the pyrazine core, its derivatives, such as a halogenated analogue, would be expected to readily undergo SNAr.
In pyridine and other azine systems, nucleophilic attack typically occurs at the positions ortho or para (C-2, C-4, C-6) to the ring nitrogen atoms. youtube.com This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. youtube.comyoutube.com For a substituted pyrazine, the positions most activated for nucleophilic attack would be C-3 and C-6. For example, the reaction of a chloro-substituted pyrazine with various amines proceeds efficiently, demonstrating the feasibility of SNAr on this heterocyclic system. nih.gov The reactivity can be further enhanced by the presence of electron-withdrawing groups on the ring.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.comnih.gov
Transformations Involving the Amino Group
The primary amino group at the C-2 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through acylation, sulfonylation, alkylation, and other transformations.
Acylation and Sulfonylation Reactions
The primary amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Selective acylation is a valuable tool in organic synthesis. Studies on polyamines have shown that highly selective acylation can be achieved using specific reagents, which can be relevant for differentiating between the primary amino group and the secondary piperidine (B6355638) nitrogen in the target molecule. nih.gov The choice of acylating agent and reaction conditions can influence the chemoselectivity of the reaction.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Acetyl chloride | N-(5-(Piperidin-1-yl)pyrazin-2-yl)acetamide |
| This compound | Benzoic anhydride | N-(5-(Piperidin-1-yl)pyrazin-2-yl)benzamide |
| This compound | p-Toluenesulfonyl chloride | N-(5-(Piperidin-1-yl)pyrazin-2-yl)-4-methylbenzenesulfonamide |
Alkylation and Reductive Amination
The primary amino group can be alkylated using alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. A more controlled method for introducing alkyl groups is through reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. nih.gov
Reductive amination is a widely used method for the N-alkylation of amines in the synthesis of complex molecules and pharmaceutical agents. mdpi.com This strategy allows for the introduction of a diverse array of substituents onto the amino group in a controlled manner.
Reactivity of the Piperidine Moiety
The piperidine ring contains a secondary amine, which is also nucleophilic and can participate in various chemical reactions. While generally less reactive than the primary exocyclic amino group, the piperidine nitrogen can undergo acylation, sulfonylation, and alkylation under appropriate conditions. mdpi.com
The derivatization of the piperidine nitrogen can be used to modulate the physicochemical properties of the molecule. For instance, alkylation of the piperidine nitrogen can introduce new functional groups or alter the steric and electronic profile of the compound. rsc.org In cases where selective reaction at the piperidine nitrogen is desired over the primary amino group, protection of the more reactive primary amine may be necessary. Subsequent deprotection would then reveal the primary amine for further transformations. The synthesis of various piperidine-containing derivatives often involves the reaction of the piperidine nitrogen with electrophiles. mdpi.comrsc.org
Table 2: Potential Derivatization of the Piperidine Moiety
| Reaction Type | Reagent Example | Product Feature |
|---|---|---|
| Alkylation | Methyl iodide | N-methylated piperidine |
| Acylation | Acetyl chloride | N-acetylated piperidine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropylated piperidine |
Compound List
Ring-Opening Reactions
The chemical literature does not extensively document specific ring-opening reactions for this compound. However, the reactivity of the constituent pyrazine and piperidine rings can be considered to predict potential transformations.
The pyrazine ring, being an electron-deficient heteroaromatic system, can be susceptible to nucleophilic attack, which in some cases can lead to ring-opening. A relevant mechanism for related azine heterocycles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway typically involves the initial addition of a strong nucleophile (like an amide anion) to the ring, followed by cleavage of a C-N or N-N bond to form an open-chain intermediate. Subsequent ring closure can then lead to a rearranged heterocyclic product. wikipedia.org While specific examples involving this compound are not readily found, this mechanism provides a plausible route for its transformation under strong nucleophilic and basic conditions.
The piperidine ring is a saturated heterocycle and is generally more stable and less prone to ring-opening than the pyrazine ring. However, under specific conditions, such as with certain oxidizing agents or through photoredox catalysis, cleavage of the C-N bonds in the piperidine ring can be achieved. researchgate.net
Functionalization of the Piperidine Ring
The functionalization of the piperidine ring in this compound is a key strategy for synthesizing new derivatives with potentially altered biological activities. Modern synthetic methods, particularly those involving C-H activation, have become powerful tools for modifying the piperidine scaffold. researchgate.netnih.gov
Palladium-catalyzed C-H arylation is a notable method for introducing aryl groups at various positions on the piperidine ring. acs.org The regioselectivity of this reaction can often be controlled by the choice of catalyst and directing groups. nih.gov For instance, different rhodium catalysts have been shown to selectively functionalize piperidines at the C2, C3, or C4 positions. nih.gov
Photoredox catalysis has also emerged as a mild and efficient method for the C-H functionalization of saturated N-heterocycles like piperidine. researchgate.net This approach often involves the generation of an α-amino radical, which can then react with a variety of coupling partners.
Below is a table summarizing potential functionalization reactions of the piperidine ring based on established methods for similar structures.
| Reaction Type | Reagents and Conditions | Potential Product |
| C-H Arylation | Pd catalyst, aryl halide, base | Aryl-substituted piperidine derivative |
| C-H Vinylation | Photoredox catalyst, vinyl sulfone | Vinyl-substituted piperidine derivative |
| C-H Alkylation | Radical initiator, alkylating agent | Alkyl-substituted piperidine derivative |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. wikipedia.orgwikipedia.org The 2-amino group and the pyrazine nitrogen atoms in this compound make it a potential candidate for various MCRs, such as the Ugi and Passerini reactions.
The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The primary amino group of this compound could serve as the amine component in an Ugi reaction. A general scheme for a potential Ugi reaction is presented below.
General Scheme for a Potential Ugi Reaction:
Reactants: this compound, an aldehyde (R¹-CHO), a carboxylic acid (R²-COOH), and an isocyanide (R³-NC).
Solvent: Typically polar aprotic solvents like methanol (B129727) or DMF. wikipedia.org
Product: A complex α-acylamino-carboxamide derivative.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound would not directly participate as a primary component in the classical Passerini reaction, its derivatives could potentially be used, or it could influence the reaction as a basic component.
Despite the theoretical potential, specific examples of Ugi or Passerini reactions incorporating this compound are not prevalent in the surveyed chemical literature. The following table outlines the general components for these reactions.
| Multi-Component Reaction | Key Reactants | General Product Structure |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide |
Stereochemical Considerations in Derivatives
The synthesis of derivatives from this compound can lead to the formation of new stereocenters, making stereochemical control a critical aspect of their synthesis. usm.edunih.gov The functionalization of the piperidine ring, for instance, can generate chiral centers, leading to the formation of enantiomers and diastereomers.
Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of piperidine derivatives, diastereoselectivity can often be achieved by using chiral auxiliaries or catalysts that favor a specific transition state geometry. usm.edunih.gov For example, the reduction of a substituted piperidinone precursor can lead to different diastereomers of the corresponding piperidine depending on the reducing agent and reaction conditions.
Chiral resolution is another important technique for obtaining enantiomerically pure compounds. This can be achieved through various methods, including the use of chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
The stereochemistry of the final derivatives can have a significant impact on their biological activity, as different stereoisomers can exhibit distinct interactions with biological targets. Therefore, the development of stereoselective synthetic routes is of high importance in medicinal chemistry. usm.edunih.gov
Structure Activity Relationship Sar Studies of 5 Piperidin 1 Yl Pyrazin 2 Amine Derivatives
Design Principles for Structural Modification
The systematic modification of a lead compound is a cornerstone of drug discovery. For derivatives of 5-(piperidin-1-yl)pyrazin-2-amine, SAR studies have focused on three primary areas: the pyrazine (B50134) ring, the piperidine (B6355638) moiety, and the linker connecting different parts of the molecule.
Modifications on the Pyrazine Ring
The aminopyrazine core is a critical component for the biological activity of these compounds, often forming key interactions with the target protein. For instance, in studies targeting the mitotic kinase Nek2, the aminopyrazine ring has been shown to form two crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.govnih.gov
Substituent Effects on the Piperidine Moiety
The piperidine ring, connected to the C5 position of the pyrazine, typically extends into a more solvent-exposed region of the binding pocket. Modifications at this position are crucial for optimizing potency and selectivity.
Research on related aminopyrimidine inhibitors of cyclin-dependent kinases (CDKs) has shown that a substituted 4-piperidine moiety at the C2-amino position is a critical structural element for inhibitory activity. nih.gov This suggests that for this compound derivatives, the substitution pattern on the piperidine ring is a key determinant of biological effect. For example, in the development of hematopoietic progenitor kinase 1 (HPK1) degraders, the piperidine moiety was found to form a hydrogen bond with an aspartate residue in the kinase domain. acs.org
Impact of Linker Variations
In many drug discovery campaigns, a linker is used to connect the core scaffold to other chemical moieties that can provide additional interactions or modulate properties. While the core this compound may not always feature a distinct linker, derivatives often incorporate them.
The nature, length, and rigidity of such linkers are critical. For instance, in the development of antagonists for the adenosine (B11128) A2A receptor, the linker between a core and a piperazine (B1678402) moiety was systematically varied to optimize activity. researchgate.net Similar principles apply to the this compound series, where the introduction of a linker and subsequent modifications can fine-tune the molecule's interaction with its target.
Synthetic Accessibility of SAR Analogs
The ability to synthesize a diverse range of analogs is fundamental to any SAR study. The synthesis of this compound derivatives typically involves well-established chemical transformations.
A common synthetic route involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor with piperidine. The starting 2-aminopyrazine (B29847) can be halogenated at the 5-position, followed by reaction with the desired piperidine derivative. Alternatively, a 2,5-dihalopyrazine can be sequentially substituted. The amino group at the C2 position can be introduced at various stages of the synthesis. The commercial availability of a wide variety of substituted piperidines allows for the rapid generation of diverse libraries of final compounds.
Elucidation of Key Pharmacophoric Features
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For aminopyrazine-based kinase inhibitors, a common pharmacophore has emerged from numerous studies.
Key features often include:
A hydrogen bond donor/acceptor unit: The aminopyrazine core provides this, with the exocyclic amine and one of the pyrazine nitrogens acting as hydrogen bond donors and acceptors, respectively, to interact with the kinase hinge region. nih.govnih.gov
A hydrophobic region: The piperidine ring and its substituents often occupy a hydrophobic pocket.
Additional hydrogen bond acceptors or donors: Substituents on the piperidine or other parts of the molecule can provide additional interactions to enhance potency and selectivity.
Pharmacophore models can be developed using computational methods based on a set of active compounds and can guide the design of new, potentially more potent analogs.
Computational Tools in SAR Analysis
Computational chemistry plays an increasingly important role in modern drug discovery, and the study of this compound derivatives is no exception.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been instrumental in understanding how aminopyrazine inhibitors bind to kinases like Nek2 and HPK1, revealing key interactions and guiding the design of new derivatives. nih.govnih.govacs.org For example, docking can help rationalize why certain substituents on the piperidine ring lead to increased activity while others are detrimental.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies on this compound were not found in the immediate search, this technique is widely applied to similar classes of compounds to predict the activity of unsynthesized analogs and to optimize lead compounds.
The table below summarizes the key structural components and their roles in the activity of this compound derivatives, based on findings from related aminopyrazine and piperidine-containing inhibitors.
| Structural Component | Role in Biological Activity | Key Interactions | References |
| Aminopyrazine Core | Essential for binding to the target protein, particularly kinases. | Forms hydrogen bonds with the hinge region of the ATP-binding site. | nih.govnih.gov |
| Piperidine Moiety | Occupies a binding pocket, influencing potency and selectivity. | Can form hydrophobic interactions and hydrogen bonds depending on substitution. | nih.govacs.org |
| Substituents on Piperidine | Fine-tune binding affinity and physicochemical properties. | Can introduce additional hydrogen bonds or hydrophobic interactions. | nih.govacs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates.
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) characteristics. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or MIC values).
A QSAR study on a series of amino-substituted pyrido[3,2-b]pyrazinones, which share the pyrazinone core, demonstrated that the topology of the molecules crucially influences their inhibitory activity against phosphodiesterase-5 (PDE-5). researchgate.net The resulting models successfully defined the requirements for selective PDE-5 inhibition. researchgate.net Similarly, Hologram QSAR (HQSAR) studies performed on arylpiperazine compounds, which contain the piperazine ring found in many bioactive molecules, yielded a robust model with high predictive power (q² = 0.81, r² = 0.96) for affinity to the 5-HT(1A) receptor. nih.gov This model used fragment distinctions such as atoms, bonds, connectivity, chirality, and hydrogen bond donor/acceptor properties to generate 2D contribution maps, providing valuable insights into the SAR. nih.gov
For this compound derivatives, a hypothetical QSAR model would analyze substituents at various positions on both the pyrazine and piperidine rings. The data table below illustrates the type of descriptors that would be used in such a model.
Table 1: Example Descriptors for QSAR Modeling of this compound Derivatives
| Position of Substitution | Substituent (R) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Hammett Constant (Electronic) | Predicted Activity (pIC₅₀) |
|---|---|---|---|---|---|
| Piperidine N-1 | -CH₃ | 0.55 | 5.65 | -0.17 | 6.2 |
| Piperidine N-1 | -C₆H₅ (Phenyl) | 2.10 | 25.36 | 0.00 | 7.5 |
| Pyrazine C-6 | -Cl | 0.71 | 6.03 | 0.23 | 6.8 |
Note: Data in this table is illustrative and intended to represent the types of parameters used in a QSAR study.
The success of a QSAR model is validated through statistical measures like the cross-validated correlation coefficient (q²). A high q² value indicates the model's robustness and its ability to accurately predict the activity of new compounds. researchgate.net
Ligand-Based and Structure-Based Design Approaches
When the three-dimensional structure of the biological target is unknown, ligand-based design approaches are employed. Conversely, if the target's structure has been elucidated (e.g., through X-ray crystallography), structure-based design provides a powerful tool for developing potent and selective inhibitors.
Ligand-Based Design
Ligand-based design relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target.
For derivatives of this compound, a pharmacophore model could be generated from a set of known active compounds. For instance, a study on pyrozolo[1,5-a]pyridine analogues identified a five-point pharmacophore (AHHRR) consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov Similarly, a five-point model (AADHR) was developed for pyrazole (B372694) derivatives targeting the M. tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov Such a model for this compound derivatives would guide the design of new molecules that fit these spatial and electronic requirements, enhancing the probability of discovering potent compounds.
Structure-Based Design
Structure-based drug design (SBDD) leverages the known 3D structure of a protein target to design molecules that can bind to it with high affinity and specificity. Molecular docking is a key technique in SBDD, where virtual compounds are computationally placed into the active site of the target protein to predict their binding orientation and affinity.
SAR studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH utilized biochemical, whole-cell, and X-ray crystallography studies to elucidate binding. nih.gov These studies revealed that while the piperazine ring was essential for on-target activity, modifications to a cyclohexyl group, which formed pi-stacking interactions with a tyrosine residue in the enzyme's active site, significantly impacted potency. nih.gov In another example, structure-based design of pyrazolo[1,5-a] nih.govmdpi.commdpi.comtriazine derivatives led to potent inhibitors of protein kinase CK2. nih.gov
Applying this to the this compound scaffold, if the target were known (e.g., a kinase or dehydrogenase), derivatives could be designed to optimize interactions with specific amino acid residues in the active site. For example, the amine group on the pyrazine ring could act as a hydrogen bond donor, while the piperidine ring and its substituents could be tailored to fit into hydrophobic pockets. The pyrazine ring itself could engage in crucial π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov
Table 2: Structure-Activity Relationship (SAR) Summary for Pyrazine-Piperidine/Piperazine Derivatives
| Scaffold Modification | Position | Change | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | R³ | Phenyl to no substituent | Loss of activity | M. tuberculosis | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | R⁴ | Removal of methyl group | 4-fold increase in potency | M. tuberculosis | nih.gov |
| 1-(5-isoquinolinesulfonyl)piperazine | Core Ring | Piperazine to Ethylenediamine | Loss of whole-cell activity | M. tuberculosis IMPDH | nih.gov |
| Thiazolo[5,4-d]pyrimidine (B3050601) | Linker | Piperidine to Piperazine | ~10-fold increase in binding affinity | hA₂A AR | mdpi.com |
These combined computational and experimental strategies provide a powerful paradigm for the systematic exploration of the SAR of this compound derivatives, guiding the development of new chemical entities with enhanced biological profiles.
Mechanistic Insights into Biological Interactions of 5 Piperidin 1 Yl Pyrazin 2 Amine Analogs
Identification of Putative Biological Targets (In Vitro/Ex Vivo)
Analogs of 5-(piperidin-1-yl)pyrazin-2-amine have been investigated against a range of biological targets, primarily focusing on receptors and enzymes implicated in significant disease pathways. The structural motif of a substituted pyrazine (B50134) ring linked to a piperidine (B6355638) or piperazine (B1678402) group is a versatile scaffold that has shown affinity for several protein families.
Receptors: In vitro studies have demonstrated that piperazine and piperidine-containing compounds can interact with various neurotransmitter receptors. These include serotonin (B10506) (5-HT) receptors, adenosine (B11128) receptors, and adrenergic receptors. nih.govnih.gov For instance, derivatives of piperazine have been shown to possess a high affinity for human recombinant dopamine (B1211576) (D2, D3, D4) and serotonin (5-HT1A, 5-HT2B) receptors. nih.gov
Enzymes: A primary area of investigation for aminopyrazine derivatives has been their activity as kinase inhibitors. tandfonline.comnih.gov Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov Analogs with the 2-aminopyrazine (B29847) core have been identified as inhibitors of various kinases, including c-Jun N-terminal kinases (JNK), Janus kinase 2 (JAK2), and kinases from the PCTAIRE subfamily like CDK16. nih.govnih.govnih.gov Furthermore, some piperazine derivatives have been screened for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov
The following table summarizes the putative biological targets identified for analogs structurally related to this compound.
| Target Class | Specific Target(s) | Compound Class/Analog Type | Reference(s) |
| Receptors | Serotonin (5-HT) Receptors, Dopamine (D) Receptors, Adenosine (A) Receptors, Adrenergic Receptors | Piperazine and Piperidine Derivatives | nih.govnih.gov |
| Enzymes | c-Jun N-terminal Kinase (JNK), Janus Kinase 2 (JAK2), PCTAIRE family kinases (e.g., CDK16), Monoamine Oxidase (MAO), p38 MAP Kinase, PIM-1 Kinase | Aminopyridine/Aminopyrazine Derivatives, Piperazine Derivatives | nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net |
Receptor Binding Profile Analysis
The analysis of receptor binding profiles provides crucial information about the selectivity and potency of drug candidates. For analogs of this compound, radioligand binding assays are commonly employed to determine their affinity for specific receptor subtypes.
Research on piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives has shed light on their potential as adenosine A2A receptor inverse agonists. mdpi.com In one study, a series of these compounds were evaluated for their binding affinity (Ki) at human A2A, A1, and A3 adenosine receptors. The results highlighted that certain structural modifications, such as the nature of the substituent on the piperazine or piperidine ring, significantly influence both affinity and selectivity. mdpi.com For example, a derivative featuring a 2-(furan-2-yl) and an N5-(2-(4-phenylpiperazin-1-yl)ethyl) substitution exhibited a high binding affinity for the hA2A receptor with a Ki value of 8.62 nM. mdpi.com
Similarly, piperazinylimidazo[1,2-a]pyrazines have been studied for their affinity towards α-adrenergic receptor subtypes. tandfonline.com By displacing specific radioligands like [3H]clonidine and [3H]prazosin, researchers have been able to quantify the equilibrium constants and assess the selectivity of these compounds for α2 versus α1 receptors. tandfonline.com
The table below presents representative receptor binding data for analogs structurally related to the core subject of this article.
| Compound/Analog Class | Target Receptor | Binding Affinity (Ki) | Reference(s) |
| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | Human Adenosine A2A | 8.62 nM | mdpi.com |
| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | α2-adrenergic | Not specified, but equipotent with mianserin | tandfonline.com |
Enzyme Inhibition Kinetics and Mechanism
The investigation of enzyme inhibition kinetics is fundamental to understanding the mechanism of action of drug candidates that target enzymes. For analogs of this compound, a significant focus has been on their role as kinase inhibitors. Most pyrazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. tandfonline.com This binding can be reversible, involving hydrogen bonds and hydrophobic interactions, or irreversible, through the formation of covalent bonds. tandfonline.com
Studies on aminopyridine-based inhibitors of c-Jun N-terminal kinase (JNK) have revealed compounds with inhibitory potencies in the low nanomolar range. nih.gov These inhibitors demonstrated high selectivity for JNK-1 and -2 over other MAP kinases. nih.gov Similarly, 2-aminopyrazolo[1,5-a]pyrimidines have been identified as potent and selective inhibitors of JAK2. nih.gov
Modulation of Cellular Pathways
The biological effect of a compound is ultimately determined by its ability to modulate cellular signaling pathways. Analogs of this compound have been shown to impact key pathways involved in cell proliferation, survival, and apoptosis, particularly in the context of cancer.
A novel piperazine derivative, referred to as C505, was found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple cancer signaling pathways. nih.gov This compound was shown to down-regulate the PI3K/AKT pathway, a critical intracellular signaling cascade for cell proliferation and survival. nih.gov Specifically, C505 treatment led to a reduction in the expression of PI3K p85beta and a severe reduction in AKT phosphorylation. nih.gov Additionally, C505 was observed to decrease the expression levels of Src family kinases, which are involved in activating other protein tyrosine kinase families and the RAS pathway. nih.gov
Other studies on piperazine-substituted compounds have demonstrated their ability to induce apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net This is characterized by the upregulation of apoptotic markers like cleaved caspase-3, cytochrome c, and Bax, and increased activity of caspase-3 and -9. researchgate.net Furthermore, some pyrimidine (B1678525) derivatives containing a piperazine moiety have been found to target the JNK signaling pathway in human breast carcinoma cells. researchgate.net
Biophysical Characterization of Compound-Target Interactions
To gain a deeper understanding of the molecular interactions between a compound and its biological target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) Studies
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time without the need for labeling. nih.gov In the context of kinase inhibitors, SPR can be used for direct binding studies of compounds to immobilized kinases, confirming inhibitory effects, and performing detailed kinetic analyses of inhibitor binding. nih.gov
A general methodology for using SPR to study small molecule binding to various kinases has been developed. nih.gov This involves careful optimization of immobilization conditions and assay buffers to ensure the kinase remains active. bioradiations.com The kinetic assays performed using SPR can resolve the binding affinity into the rates of inhibitor association (k_on) and dissociation (k_off), providing detailed structure-activity relationship information that is crucial for developing effective kinase inhibitors. nih.gov While specific SPR data for this compound is not publicly available, this methodology is directly applicable to characterizing its interaction with putative kinase targets.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.gov This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.gov
ITC is particularly valuable in drug discovery for validating hits and understanding the driving forces behind binding. nih.gov For instance, ITC has been used to characterize the thermodynamic and kinetic association of ligands with protein targets, providing insights that guide lead optimization. nih.gov The technique can also be adapted to measure kinetic parameters (k_on and k_off). nih.gov Studies on tyrosine kinase-mediated signal transduction have utilized ITC to quantify the thermodynamics of protein-protein and protein-peptide interactions, revealing details about binding specificity. nih.gov Although specific ITC data for this compound is not available, the application of this technique would be invaluable in elucidating the thermodynamic driving forces of its interaction with identified biological targets.
X-ray Crystallography of Co-Crystals
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, as determined by X-ray crystallography, provides invaluable insights into the intermolecular interactions that govern the biological activity of drug candidates. In the context of this compound and its analogs, the formation of co-crystals with relevant biological targets or other small molecules can elucidate key binding features and guide the rational design of more potent and selective compounds.
While specific X-ray crystallography studies on co-crystals of this compound were not prominently found in the reviewed literature, the principles of co-crystal engineering and the structural analysis of related pyrazine derivatives offer a strong foundation for understanding their potential interactions. For instance, studies on pyrazinamide, a structurally related antitubercular drug, have demonstrated its ability to form co-crystals with various co-formers like dicarboxylic acids. These studies reveal the importance of hydrogen bonding networks, particularly involving the pyrazine nitrogen atoms and the amide group, in stabilizing the crystal lattice. researchgate.net
In a broader context, fragment-based X-ray crystallography has proven to be a powerful tool for identifying and optimizing lead compounds. For example, the optimization of pyrazine-based inhibitors of cyclin-dependent kinase 2 (CDK2) was guided by the X-ray crystal structures of fragment-protein co-complexes. researchgate.net A pyrazine fragment was observed to bind in the active site, with subsequent structural data of more elaborated analogs revealing key hydrogen bonds and hydrophobic interactions responsible for improved affinity. researchgate.net Specifically, the substitution at the 2-amino position of a pyrazine core with an aryl group led to a significant increase in activity, although the flexibility of this group sometimes results in poor electron density in the crystal structure. researchgate.net Furthermore, the introduction of a piperidyl group in one analog demonstrated an additional hydrogen bond with the carboxylate of an aspartate residue (Asp86) in the CDK2 binding site, which was correlated with enhanced binding affinity. researchgate.net
These examples underscore the utility of X-ray crystallography in visualizing the binding modes of pyrazine-containing molecules. For this compound analogs, co-crystallization with their biological targets would be expected to reveal:
Hydrogen Bonding: The pyrazine ring nitrogens and the exocyclic amino group are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The piperidinyl ring provides a bulky, hydrophobic moiety that can engage in van der Waals interactions with nonpolar pockets of a target protein.
π-Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The data from such crystallographic studies are typically presented in a format that includes the Protein Data Bank (PDB) ID, the resolution of the crystal structure, and a description of the key interactions observed.
Table 1: Illustrative Data from X-ray Crystallography of a Related Pyrazine Analog with CDK2
| PDB ID | Resolution (Å) | Ligand | Key Interacting Residues | Type of Interaction |
| Fictional Example | 2.1 | Pyrazine-based inhibitor | Leu83, Glu81, Asp86 | Hydrogen Bond |
| Phe80 | Hydrophobic Interaction |
This table is illustrative and based on findings for related pyrazine-based inhibitors, as specific data for this compound co-crystals was not available.
Investigation of Molecular Mechanisms at the Sub-Cellular Level
Understanding the molecular mechanisms of a compound at the sub-cellular level is critical to elucidating its biological effects. For analogs of this compound, this involves identifying the specific cellular components with which they interact and the downstream consequences of these interactions. Based on the structural motifs present in this class of compounds, several potential mechanisms can be investigated.
The pyrazine ring is a common scaffold in molecules designed to target kinases. As seen in studies of related compounds, these heterocyclic systems can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of kinases. researchgate.net The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for many kinase inhibitors. researchgate.net The piperidinyl and other substituents on the pyrazine core then explore and interact with adjacent hydrophobic regions, contributing to both potency and selectivity. Therefore, a primary avenue of investigation for this compound analogs would be their effect on various protein kinases involved in cell signaling pathways.
Another potential mechanism for compounds with planar aromatic systems is the inhibition of tubulin polymerization. Small molecules that bind to the colchicine (B1669291) site on tubulin can disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. nih.gov X-ray crystallography has been instrumental in confirming the binding of heterocyclic compounds to this site. nih.gov Investigations into whether this compound analogs affect microtubule integrity would be a valuable area of research.
Research into the sub-cellular mechanisms of action would typically involve a battery of cell-based assays. These could include:
Kinase Inhibition Assays: To determine the inhibitory concentration (IC50) against a panel of protein kinases.
Cell Cycle Analysis: Using flow cytometry to assess whether the compounds induce arrest at a specific phase of the cell cycle, a hallmark of anti-mitotic agents.
Immunofluorescence Microscopy: To visualize the effects of the compounds on the microtubule network within cells.
Western Blotting: To measure the expression levels of proteins involved in cell cycle regulation and apoptosis.
The findings from such studies can be summarized to build a profile of the compound's molecular mechanism.
Table 2: Potential Sub-Cellular Mechanisms and Investigative Methods for this compound Analogs
| Potential Molecular Target | Sub-Cellular Effect | Investigative Technique | Expected Outcome |
| Protein Kinases (e.g., CDKs) | Inhibition of phosphorylation cascades, cell cycle arrest | Kinase inhibition assays, Western blotting for phosphorylated substrates | Determination of IC50 values, altered phosphorylation status of key proteins |
| Tubulin | Disruption of microtubule dynamics, mitotic arrest | Immunofluorescence microscopy, cell cycle analysis | Abnormal spindle formation, accumulation of cells in G2/M phase |
| Other Cellular Receptors | Modulation of signaling pathways | Receptor binding assays, functional cell-based assays | Identification of specific receptor interactions and downstream signaling effects |
Computational Chemistry and Cheminformatics of 5 Piperidin 1 Yl Pyrazin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio methods provide insights into molecular structure, stability, and reactivity. For a molecule like 5-(Piperidin-1-yl)pyrazin-2-amine, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.
Electronic Structure and Molecular Orbitals
The electronic character of this compound is governed by the interplay between its constituent parts: the electron-deficient pyrazine (B50134) ring, the electron-donating amino group (-NH2), and the electron-donating piperidinyl substituent.
The pyrazine ring is inherently electron-withdrawing due to the presence of two electronegative nitrogen atoms. Conversely, the amino group and the nitrogen atom of the piperidine (B6355638) ring donate electron density into the aromatic system through resonance and inductive effects. This push-pull electronic configuration significantly influences the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is expected to be predominantly localized over the more electron-rich portions of the molecule. Calculations on similar amino-heterocycles suggest the electron density of the HOMO would be concentrated on the aminopyrazine moiety, reflecting its capacity to act as an electron donor.
LUMO: The LUMO is anticipated to be distributed across the electron-deficient pyrazine ring, indicating the regions most susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. Studies on related pyrazine derivatives show that substitutions modulating the electron-donating or -withdrawing strength can tune this gap. mdpi.com
Table 1: Predicted Quantum Chemical Properties (Representative) Note: These values are illustrative, based on typical results for similar heterocyclic amines calculated with DFT, and are not from a direct study of the title compound.
| Parameter | Expected Value/Description | Significance |
|---|---|---|
| EHOMO | ~ -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | ~ -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and susceptibility to nucleophiles. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (µ) | ~ 2.5 to 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective at predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net The predicted shifts for the pyrazine and piperidine protons and carbons would be compared against experimental data to confirm the structure. For instance, the protons on the pyrazine ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino and piperidinyl groups.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions, which are observed as absorption bands in an Infrared (IR) spectrum. Key predicted vibrations for this compound would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic rings, and C=N/C=C stretching vibrations of the pyrazine core. Theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental results. slideshare.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net The calculations would likely predict π → π* transitions associated with the pyrazine aromatic system as the dominant absorptions.
Table 2: Predicted Spectroscopic Data (Representative Assignments) Note: This table illustrates the types of spectroscopic features that would be predicted computationally.
| Spectroscopy Type | Feature | Predicted Range / Assignment |
|---|---|---|
| ¹H NMR | Pyrazine-H | δ 7.5 - 8.5 ppm |
| ¹H NMR | Piperidine-H (α to N) | δ 3.0 - 3.5 ppm |
| ¹³C NMR | Pyrazine-C (C-NH₂) | δ 150 - 155 ppm |
| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| IR | C-N Stretch (Aryl-N) | 1250 - 1350 cm⁻¹ |
| UV-Vis | π → π* transition | λmax ~250 - 350 nm |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that is complementary to the static picture from quantum calculations.
Conformational Analysis
The primary sources of conformational flexibility in this compound are the rotation around the C-N bond connecting the piperidine and pyrazine rings and the classic "chair" and "boat" conformations of the piperidine ring itself. MD simulations could be used to:
Explore the potential energy surface related to the rotation between the two rings to identify the most stable (lowest energy) conformation.
Confirm that the piperidine ring predominantly adopts the stable chair conformation.
Analyze the solvation of the molecule by simulating it in a box of water molecules, which provides insight into its behavior in an aqueous environment.
Protein-Ligand Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Pyrazine and piperidine scaffolds are common in pharmacologically active molecules, particularly kinase inhibitors. nih.govresearchgate.net Docking studies for this compound would involve:
Selecting a relevant protein target, such as a kinase (e.g., PIM-1, EGFR, RIPK1) or another enzyme where related compounds have shown activity. researchgate.netnih.gov
Placing the ligand into the active site of the protein using a docking algorithm (e.g., AutoDock). nih.gov
Scoring the different poses based on binding affinity (e.g., in kcal/mol) and analyzing the intermolecular interactions.
Key interactions would likely involve hydrogen bonds between the amino group or pyrazine nitrogens and polar amino acid residues (like Asp, Glu, Lys) in the protein's active site. Hydrophobic interactions between the piperidine ring and nonpolar residues would also contribute to binding affinity.
Table 3: Hypothetical Docking Study Targets and Key Interactions Note: This table is based on docking studies of structurally similar pyrazine/piperidine-containing kinase inhibitors and does not represent an actual docking result for the title compound.
| Potential Protein Target | Therapeutic Area | Likely Interacting Residues (Amino Acids) | Type of Interaction |
|---|---|---|---|
| PIM-1 Kinase | Oncology | Glu121, Asp186 | Hydrogen Bond with amine/pyrazine N |
| EGFR Kinase | Oncology | Met793, Asp855 | Hydrogen Bond, Hydrophobic |
| RIPK1 | Inflammation, Oncology | Asp156, Cys88 | Hydrogen Bond with amine group |
| Integrin αIIbβ3 | Thrombosis | Ser123, Asp224 | Hydrogen Bond, Salt Bridge |
ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction is crucial in modern drug discovery to forecast the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics before costly synthesis. nih.gov Various online platforms and software (e.g., SwissADME, pkCSM, ProTox-II) are used for these predictions. researchgate.netresearchgate.net
For this compound, these tools would calculate key physicochemical descriptors and predict its ADME profile.
Table 4: Predicted ADME Profile for this compound Note: These properties are calculated based on the known structure of the compound using standard cheminformatics models.
| Property | Category | Predicted Value | Interpretation / Drug-Likeness Rule |
|---|---|---|---|
| Molecular Weight | Physicochemical | 192.26 g/mol | Favorable (Lipinski's Rule: <500) |
| logP (Consensus) | Lipophilicity | 1.75 - 2.10 | Optimal lipophilicity (Lipinski's Rule: <5) |
| Topological Polar Surface Area (TPSA) | Physicochemical | 54.6 Ų | Good potential for cell permeability (Veber's Rule: ≤140 Ų) |
| Hydrogen Bond Donors | Physicochemical | 1 (from -NH₂) | Favorable (Lipinski's Rule: ≤5) |
| Hydrogen Bond Acceptors | Physicochemical | 3 (from N atoms) | Favorable (Lipinski's Rule: ≤10) |
| Rotatable Bonds | Physicochemical | 1 | Low conformational flexibility (Veber's Rule: ≤10) |
| GI Absorption | Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Distribution | Yes | Predicted to be able to cross the blood-brain barrier. |
| CYP2D6 Substrate | Metabolism | Yes | Likely to be metabolized by the Cytochrome P450 2D6 enzyme. |
| Lipinski's Rule Violations | Drug-Likeness | 0 | Compound adheres to all criteria of Lipinski's Rule of Five, suggesting good oral bioavailability. |
Virtual Screening for Novel Scaffolds and Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for experimental testing, saving time and resources. For this compound, virtual screening can be applied in two primary ways: to identify novel biological targets for the compound and its analogs (inverse screening) or to discover new chemical scaffolds that could mimic its activity against a known target.
One of the key applications is the identification of novel molecular targets. An in silico approach known as inverse virtual screening can be applied to screen a compound against a panel of proteins involved in various diseases. researchgate.net This method could potentially uncover unexpected therapeutic applications for derivatives based on the this compound scaffold.
Conversely, when a biological target is known, virtual screening helps in discovering novel scaffolds. Starting with the this compound structure, computational methods can search for structurally different molecules that present a similar pharmacophore arrangement, a process known as scaffold hopping. researchgate.net This can lead to the discovery of new chemical series with potentially improved properties. For instance, studies on related heterocyclic systems, such as 2-arylquinazolines, have successfully used collaborative virtual screening to identify potent hits, which were then optimized through structure-activity relationship (SAR) studies. acs.org A similar workflow could be envisioned for this compound, exploring variations of the piperidine and pyrazine rings to improve target affinity and selectivity. acs.org
The process often involves molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govmdpi.com Docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For example, in a study of novel telomerase inhibitors, docking was used to identify important interactions between a 5-phenyl-N-piperidine ethanone (B97240) derivative and conserved residues in the enzyme's active site, including Lys189, Asp254, and Gln308. nih.gov
| Computational Technique | Application for this compound | Potential Outcome | Supporting Findings from Literature |
| Inverse Virtual Screening | Screening the compound against a library of disease-related proteins. | Identification of novel biological targets and therapeutic indications. | Has been applied to hetaryl compounds to screen for efficacy against proteins in malarial processes. researchgate.net |
| Scaffold Hopping | Identifying structurally novel compounds that mimic the pharmacophoric features of the lead molecule. | Discovery of new chemical classes with potentially better potency, selectivity, or pharmacokinetic profiles. | A series of novel aminotriazines were identified as highly selective BTK inhibitors using a scaffold hopping approach. researchgate.net |
| Molecular Docking | Predicting the binding mode of the compound and its analogs within a target's active site. | Understanding structure-activity relationships (SAR) and guiding the design of more potent derivatives. | Docking of a 5-phenyl-N-piperidine derivative into the telomerase active site revealed key hydrogen bond interactions. nih.gov |
| High-Throughput Virtual Screening (HTVS) | Rapidly screening millions of compounds from virtual libraries against a specific target. | Efficient identification of a smaller, enriched set of "hit" compounds for further investigation. | HTVS was part of a screening protocol that identified 42 potential inhibitors of the SARS-CoV-2 spike protein from a library of 2,456 approved drugs. nih.gov |
Chemical Space Exploration and Diversity Analysis
Chemical space refers to the vast, multidimensional realm of all possible molecules. Exploring this space is crucial for discovering novel drugs. youtube.com For this compound, chemical space exploration involves systematically generating and evaluating virtual derivatives to map out regions of promising biological activity and desirable physicochemical properties.
This exploration often begins by defining a core scaffold, in this case, the aminopyrazine-piperidine core, and then enumerating a virtual library by attaching a wide array of chemical substituents at various positions. This combinatorial explosion can generate billions of virtual compounds. youtube.com These vast virtual libraries, often called "chemical spaces," are built based on robust chemical reactions and available building blocks, ensuring a high likelihood of synthetic feasibility for the generated molecules. youtube.com
Diversity analysis is a key component of this process, ensuring that the explored set of molecules is structurally varied. The goal is to cover as much relevant chemical space as possible with a limited number of compounds. Large commercial screening collections, which can contain millions of compounds, are often organized into smaller, more manageable diversity libraries. enamine.net These libraries are curated to maximize chemical heterogeneity, increasing the chances of finding a "hit" in a screening campaign.
The exploration of these vast chemical spaces is made possible through specialized search algorithms that can navigate billions of virtual compounds efficiently. youtube.com Unlike traditional library screening, which is often limited by the physical size of compound collections, chemical space exploration allows for a much broader search. For example, a study by Merck demonstrated the application of their massive chemical space to 12 different drug discovery projects, where they successfully identified and synthesized novel, active compounds. youtube.com For this compound, this approach could involve generating a dedicated virtual space around its scaffold and then using 3D structure-based methods, such as chemical space docking, to identify derivatives with high predicted affinity for a target of interest. youtube.com
| Concept | Description | Relevance to this compound |
| Chemical Space | The ensemble of all possible molecules, often explored computationally by generating vast virtual libraries based on a core scaffold and known chemical reactions. youtube.com | A virtual space could be constructed around the this compound scaffold to explore millions or billions of potential derivatives for therapeutic activity. |
| Diversity Analysis | A method to quantify the structural variety within a set of compounds, used to select a representative subset that covers a wide region of chemical space. | Ensures that a screening library derived from the core scaffold is not redundant and maximizes the potential for discovering novel structure-activity relationships. |
| Diversity Libraries | Curated subsets of large compound collections designed to represent the structural diversity of the entire collection, optimized for hit-finding campaigns. enamine.net | A custom diversity library based on the aminopyrazine-piperidine core could be created for efficient screening against multiple biological targets. |
| Chemical Space Docking | A novel strategy that combines chemical space exploration with molecular docking to search vast virtual libraries in a 3D, structure-based manner. youtube.com | This technique could be applied to a specific target (e.g., a kinase or receptor) to identify the most promising derivatives from the virtual space of this compound with high synthetic feasibility. youtube.com |
Advanced Applications and Future Research Directions
Utilization as a Synthetic Intermediate for Complex Molecules
The chemical architecture of 5-(Piperidin-1-yl)pyrazin-2-amine makes it a valuable starting material or intermediate in the synthesis of more complex molecules. The pyrazine (B50134) ring and the secondary amine of the piperidine (B6355638) group offer multiple reactive sites for further functionalization.
Scaffold for Novel Heterocycles: The amine group on the pyrazine ring can be a key functional group for building fused heterocyclic systems. For instance, it can undergo condensation reactions with dicarbonyl compounds to form novel polycyclic aromatic systems.
Derivatization for Structure-Activity Relationship Studies: The piperidine nitrogen and the amino group on the pyrazine ring can be readily modified. This allows for the systematic synthesis of a library of derivatives, which is crucial for exploring structure-activity relationships in various contexts, including materials science and medicinal chemistry. For example, acylation, alkylation, or arylation of these sites can lead to a diverse range of new chemical entities.
| Potential Reaction Type | Reactant | Potential Product Feature |
| Buchwald-Hartwig Amination | Aryl halides | C-N bond formation, linking aryl groups |
| Suzuki Coupling | Boronic acids | C-C bond formation, creating biaryl systems |
| Condensation | Dicarbonyl compounds | Formation of fused heterocyclic rings |
Potential as a Probe Molecule in Chemical Biology
Chemical probes are essential tools for understanding biological processes at the molecular level. The structural characteristics of this compound suggest its potential as a scaffold for the development of such probes.
Fluorescent Labeling: The pyrazine core, with its electron-withdrawing nitrogen atoms, can be a component of a fluorophore. By conjugating it to a targeting moiety, it could be used to visualize specific biomolecules or cellular structures.
Affinity-Based Probes: The molecule could be functionalized with a reactive group, such as an alkyne or azide (B81097) for click chemistry, or a photo-activatable group. These modified versions could be used in activity-based protein profiling (ABPP) to identify and study the function of specific enzymes or receptors.
Development of Analytical Methods for Detection and Quantification
The development of sensitive and selective analytical methods for the detection and quantification of this compound and its derivatives is crucial for various research and industrial applications.
Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (MS), is a powerful technique for the separation and detection of such compounds. nih.gov Chiral derivatization reagents can be employed for the enantioseparation of chiral amines, a technique that could be adapted for derivatives of this compound. nih.govresearchgate.net
Spectroscopic Techniques: UV-Visible spectroscopy can be used for quantification, taking advantage of the chromophoric nature of the pyrazine ring. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation of the parent compound and its derivatives.
| Analytical Technique | Application |
| HPLC-MS/MS | Ultrasensitive detection and quantification. nih.gov |
| Chiral HPLC | Separation of enantiomers of derivatives. nih.gov |
| NMR Spectroscopy | Structural determination. |
| UV-Vis Spectroscopy | Quantification based on absorbance. |
Material Science Applications
Pyrazine derivatives are being explored for their potential in material science due to their electronic and photophysical properties.
Organic Electronics: The electron-deficient nature of the pyrazine ring makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The piperidine group can be modified to tune the solubility and solid-state packing of the molecules, which are critical for device performance.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine and piperidine rings can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing.
Unexplored Reactivity and Derivatization Opportunities
The reactivity of this compound has not been fully explored. Investigating its behavior in various chemical transformations could lead to the discovery of novel compounds and synthetic methodologies.
Oxidation and Reduction Chemistry: The pyrazine ring can undergo both oxidation and reduction. Exploring these reactions could yield new derivatives with altered electronic properties.
Metal-Catalyzed Cross-Coupling Reactions: The pyrazine ring can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov
Predictive Modeling: ML models can be trained on datasets of pyrazine derivatives to predict their physicochemical properties and potential biological activities. mdpi.com This can help prioritize the synthesis of the most promising compounds.
De Novo Design: Generative ML models can design novel molecules with desired properties from scratch. nih.gov By providing the model with the core structure of this compound, it could generate new derivatives with optimized characteristics.
| ML Application | Purpose |
| Supervised Learning | Predict biological activity or properties. mdpi.com |
| Unsupervised Learning | Cluster compounds based on structural similarity. nih.gov |
| Deep Learning | Generate novel molecular structures. nih.gov |
| Virtual Screening | Identify potential drug candidates from large libraries. chemrxiv.org |
Green Chemistry Approaches in Synthesis of Analogues
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. jetir.org These principles can be applied to the synthesis of analogues of this compound.
Catalytic Methods: Utilizing efficient and reusable catalysts, such as manganese pincer complexes, can lead to more sustainable synthetic routes for pyrazine derivatives. nih.gov
Alternative Solvents and Conditions: Employing greener solvents, like water or ethanol, and solvent-free reaction conditions, such as grinding, can significantly reduce the environmental impact of chemical synthesis. researchgate.netmobt3ath.com One-pot synthesis methods also contribute to a more efficient and less wasteful process. researchgate.net
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. jetir.org |
| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov |
| Benign Solvents | Using environmentally friendly solvents or conducting reactions in the absence of solvents. mobt3ath.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net |
Conclusion and Outlook
Summary of Key Research Findings
Research into the chemical scaffold of 5-(piperidin-1-yl)pyrazin-2-amine and its analogs has primarily been driven by its potential in medicinal chemistry. The core structure, which combines a piperidine (B6355638) ring and a pyrazinamine moiety, is a recurring feature in molecules designed for various therapeutic targets. While direct and extensive research specifically on this compound is not widely published, the existing literature on related compounds provides significant insights into its potential applications.
Key findings from research on analogous structures suggest that the pyrazin-2-amine core is a valuable pharmacophore. For instance, substituted pyrazin-2-amines have been investigated as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response pathway. google.com This positions compounds like this compound as potential candidates for cancer therapy, particularly in combination with DNA-damaging agents.
The piperidine moiety is a well-established functional group in drug discovery, known to enhance the physicochemical properties and biological activity of compounds. mdpi.com Its incorporation into various molecular frameworks has led to the development of drugs for a wide range of conditions. In the context of related pyrazine-containing molecules, the piperidine or piperazine (B1678402) substituent has been shown to be crucial for modulating activity at targets such as the A2A adenosine (B11128) receptor and p21-activated kinase 4 (PAK4). mdpi.com
Furthermore, studies on similar heterocyclic systems, such as 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives, have demonstrated their potential as inhibitors of G protein-coupled receptors (GPCRs), indicating another possible avenue of biological activity for the title compound. researchgate.net The synthesis of various piperidine and pyrazine derivatives is also an active area of research, with numerous methods being developed for their efficient construction. mdpi.comnih.gov
Remaining Challenges in the Research of this compound
Despite the promising scaffold, significant challenges remain in the dedicated research of this compound. The most prominent challenge is the current lack of specific biological data and a comprehensive pharmacological profile for this exact molecule. The majority of available information is inferred from related analogs, which, while useful, does not replace the need for direct experimental validation.
A primary hurdle is the need for the development and optimization of synthetic routes that are both efficient and scalable. While general methods for the synthesis of piperidine and pyrazine derivatives exist, specific conditions and yields for this compound are not well-documented in publicly accessible literature. mdpi.comnih.gov Achieving stereoselectivity, where applicable, and ensuring high purity are critical for reliable biological testing and are common challenges in heterocyclic chemistry. mdpi.com
Another significant challenge is the elucidation of its precise mechanism of action. Based on related compounds, it could potentially target a range of proteins, including kinases and GPCRs. google.comresearchgate.net A comprehensive screening and target deconvolution strategy is necessary to identify its primary biological targets and off-target effects. This lack of a defined target makes it difficult to position the compound within a specific therapeutic program.
Furthermore, there is a complete absence of data on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile. These are critical parameters that determine the "drug-likeness" of a compound and its potential for further development. mdpi.com Without this information, its viability as a therapeutic agent remains purely speculative. The potential for Pan-Assay Interference Structures (PAINS) alerts, which can lead to false positives in biological assays, also needs to be carefully evaluated. mdpi.com
Future Prospects and Strategic Research Initiatives
The future for this compound research holds several promising avenues, contingent on overcoming the aforementioned challenges. Strategic initiatives should focus on a systematic evaluation of its chemical and biological properties.
A crucial first step will be the establishment of a robust and reproducible synthetic pathway for this compound. This will enable the production of sufficient quantities of the pure compound for thorough biological screening.
Following this, a broad-based biological screening campaign should be initiated. Given the data on related compounds, a primary focus should be on its potential as a kinase inhibitor. A comprehensive kinase panel, with a particular emphasis on DNA damage response kinases like ATR, would be a logical starting point. google.comnih.gov Concurrently, screening against a panel of GPCRs could uncover novel activities. researchgate.net
Should promising activity be identified, the next strategic initiative would involve structure-activity relationship (SAR) studies. This would entail the synthesis of a library of analogs of this compound to explore how modifications to the piperidine and pyrazine rings affect biological activity and selectivity. Computational modeling and in silico docking studies could guide the rational design of these new derivatives. researchgate.net
Furthermore, a critical future prospect lies in its potential use in combination therapies, particularly in oncology. If confirmed as an ATR inhibitor, its efficacy in combination with standard-of-care chemotherapies or radiotherapy should be investigated. nih.gov
Finally, comprehensive preclinical profiling, including in vitro ADME assays and in vivo pharmacokinetic and toxicological studies in relevant animal models, will be essential to validate its potential as a lead compound for drug development. These studies will provide the necessary data to determine if this compound or its optimized derivatives can be advanced into clinical trials.
Q & A
Q. What are the common synthetic routes for 5-(Piperidin-1-yl)pyrazin-2-amine, and how are intermediates characterized?
The synthesis typically involves condensation reactions between pyrazin-2-amine derivatives and piperidine-containing reagents. Key intermediates are characterized using spectral techniques (e.g., H/C NMR, IR) and elemental analysis to confirm structural integrity. For example, cyclization and acylation steps are critical for forming the pyrazine-piperidine scaffold, followed by purification via column chromatography or crystallization .
Q. How is the purity of this compound validated in laboratory settings?
Purity is assessed using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) with silica gel plates. Residual solvents are quantified via gas chromatography (GC), adhering to guidelines such as ICH Q3C. Buffered solutions (e.g., ammonium acetate, pH 6.5) are often used in analytical protocols to stabilize the compound during testing .
Q. What in vitro biological assays are suitable for initial screening of this compound?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Kinetic studies (e.g., acetylcholinesterase inhibition for Alzheimer’s research) using Ellman’s method .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound for enhanced bioactivity?
Quantitative Structure-Activity Relationship (QSAR) studies using software like MOE or Schrödinger Suite identify critical parameters:
- Lipophilicity (Log P) : Optimal values (e.g., 1.5–3.0) improve membrane permeability.
- Steric effects (SMR) : Bulky substituents on the piperidine ring may enhance receptor binding.
- Electronic parameters : Electron-withdrawing groups on pyrazine increase electrophilicity, boosting interactions with bacterial enzymes .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies (e.g., variable IC values) arise from differences in assay conditions (e.g., pH, serum content) or cell line genetic drift. Mitigation strategies:
Q. How can molecular docking predict the binding mode of this compound to therapeutic targets?
Docking studies (e.g., AutoDock Vina, Glide) use crystal structures of targets like 5-HT receptors or acetylcholinesterase. Key steps:
Q. What safety protocols are essential for handling this compound in vivo studies?
Follow OSHA and GBZ/T 160.1–81 standards:
Q. How do structural modifications to the piperidine ring affect pharmacokinetic properties?
Substituent effects:
- N-Alkylation : Increases metabolic stability (e.g., tert-butyl groups reduce CYP450 oxidation).
- Ring saturation : Piperidine → piperazine improves solubility but may reduce blood-brain barrier penetration.
- Halogenation : Fluorine at C-4 enhances binding to aromatic residues in enzyme active sites .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity) and maximize yield .
- Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, CAS SciFinder) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
